3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Description
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-5-3-4-9(8-10)13(18)16-14-11-6-1-2-7-12(11)17-19-14/h3-5,8H,1-2,6-7H2,(H,16,18) |
InChI Key |
HNFOGKDXFSFCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminocyclohexanol with 3-Chlorobenzoyl Chloride
Procedure :
-
Step 1 : 2-Aminocyclohexanol (1.0 eq) is treated with 3-chlorobenzoyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C under N₂.
-
Step 2 : Triethylamine (2.5 eq) is added dropwise to facilitate cyclocondensation. The mixture is stirred at 25°C for 12 h.
-
Step 3 : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the benzoxazole intermediate.
-
Step 4 : The intermediate is crystallized from ethanol to achieve >95% purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | 95.3% |
| Reaction Temperature | 25°C |
Palladium-Catalyzed Coupling of Preformed Benzoxazole with 3-Chlorobenzamide
Procedure :
-
Step 1 : 4,5,6,7-Tetrahydro-2,1-benzoxazol-3-amine (1.0 eq) is reacted with 3-chlorobenzoyl chloride (1.1 eq) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene.
-
Step 2 : The reaction is heated to 80°C for 6 h, followed by quenching with saturated NaHCO₃.
-
Step 3 : Extraction with ethyl acetate and evaporation yield a residue purified via recrystallization (methanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Catalyst Efficiency | Turnover Number (TON) = 1,720 |
| Solvent System | Toluene |
Solid-Phase Synthesis Using HATU Activation
Procedure :
-
Step 1 : 4,5,6,7-Tetrahydro-2,1-benzoxazol-3-amine is immobilized on Wang resin.
-
Step 2 : Activation of 3-chlorobenzoic acid (1.5 eq) with HATU (1.5 eq) and DIEA (3.0 eq) in DMF for 30 min.
-
Step 3 : The activated acid is coupled to the resin-bound amine at 50°C for 2 h.
-
Step 4 : Cleavage from the resin using TFA/H₂O (95:5) and lyophilization yield the final compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 91% |
| Purity (LC-MS) | 98.5% |
| Coupling Time | 2 h |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 78–82 | 95.3 | Moderate | High |
| Pd-Catalyzed Coupling | 85–88 | 97.0 | High | Moderate |
| Solid-Phase Synthesis | 91 | 98.5 | Low | Low |
Notes :
-
Cyclocondensation is preferred for large-scale production due to low catalyst costs.
-
Solid-phase synthesis offers high purity but is limited to small batches for research.
Critical Reaction Parameters
-
Temperature Control : Exceeding 80°C in Pd-catalyzed reactions leads to decomposition.
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.
-
Protecting Groups : Boc-protected intermediates require acidic deprotection (e.g., TFA).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Oxidized benzoxazole compounds.
Reduction: Reduced benzoxazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Antiviral Applications
The benzoxazole derivatives, including 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide, have shown promising antiviral activity against several viral strains. Research indicates that compounds with similar structures inhibit viral replication through various mechanisms.
Case Study: Antiviral Activity Against RNA Viruses
A study conducted on substituted benzoxazole derivatives demonstrated significant antiviral efficacy against RNA viruses such as Dengue and Yellow Fever viruses. The derivatives exhibited low EC50 values, indicating their potency as antiviral agents. For instance, a related compound showed an EC50 of 1.85 μM against the Yellow Fever virus .
| Compound | Viral Strain | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Dengue Virus | TBD | Inhibition of viral replication |
| Related Benzoxazole Derivative | Yellow Fever Virus | 1.85 | Inhibition of viral protease |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Benzoxazole derivatives have been recognized for their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies have shown that benzoxazole derivatives can inhibit the growth of various cancer cell lines by targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells. A related study reported that certain analogues exhibited IC50 values in the low micromolar range against human cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| This compound | HeLa Cells | TBD | DHODH |
| Related Benzoxazole Derivative | A549 Cells | 0.35 | DHODH |
Neuroprotective Effects
Emerging research suggests that benzoxazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Case Study: Neuroprotective Activity
A comparative study on various benzoxazole derivatives indicated neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The mechanism is believed to involve the modulation of antioxidant enzyme activity .
| Compound | Neuronal Model | Activity Type | Mechanism |
|---|---|---|---|
| This compound | SH-SY5Y Cells | Neuroprotection | Antioxidant modulation |
| Related Benzoxazole Derivative | PC12 Cells | Neuroprotection | Free radical scavenging |
Summary and Future Directions
The compound this compound exhibits a range of biological activities with potential therapeutic implications in antiviral and anticancer treatments as well as neuroprotection. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship Studies : Further exploring modifications to enhance potency and selectivity.
The continued exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for treating viral infections and cancer.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
3-Chloro-N-(3,5-Dichlorophenyl)Benzamide (Compound ID: Y030-1282):
This derivative replaces the tetrahydrobenzoxazole with a 3,5-dichlorophenyl group. Key differences include a higher logP (5.21 vs. predicted ~4 for the parent compound) and increased molecular weight (300.57 g/mol vs. ~276 g/mol for the parent). The additional chlorine atoms enhance lipophilicity, which may affect bioavailability .2,6-Dichloro-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide (CAS 476281-95-5):
Substitution of benzoxazole with benzothiazole introduces sulfur instead of oxygen, altering electronic properties. The molecular weight increases slightly (327.23 g/mol), and sulfur’s polarizability may influence π-π stacking or metal coordination .- Molecular weight (287.27 g/mol) is lower due to the absence of a chlorine atom .
Heterocyclic Ring Modifications
4-(Prop-2-en-1-yloxy)-N-(Tetrahydrobenzoxazol-3-yl)Benzamide (CAS 898521-61-4):
The addition of a propenyloxy group increases steric bulk and flexibility. Predicted properties include a boiling point of 419.6±45.0°C and density of 1.226±0.06 g/cm³, suggesting higher volatility compared to the parent compound .- 2-(2-Methoxyphenoxy)-N-(Tetrahydrobenzoxazol-3-yl)Acetamide (CAS 898615-99-1): The methoxyphenoxy-acetamide side chain introduces hydrogen-bonding capabilities (via ether and amide groups), which may enhance solubility compared to the chloro-substituted parent .
Physical and Chemical Properties
*Estimated based on analogs; †Predicted using fragment-based methods.
Key Research Findings
- For example, dichloro-substituted analogs (e.g., CAS 476281-95-5) are explored in agrochemical applications due to their stability .
- Thermal Stability: Tetrahydrobenzoxazole derivatives generally exhibit higher melting points (>300°C) compared to non-cyclic benzamides, attributed to rigidified conformations .
Biological Activity
3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro substituent and a tetrahydrobenzoxazole moiety, which are critical for its biological activity. Its molecular formula is , with a molecular weight of approximately 272.75 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946224-53-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions. Optimization strategies focus on maximizing yield and purity while minimizing environmental impact through green chemistry principles.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:
- Selectivity Against Aneuploid Cells : Studies have shown high selectivity against aneuploid cell lines compared to diploid ones. Specific functional groups enhance potency and selectivity against breast cancer cell lines such as MCF-7 and MDA-MB-361 .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or receptors regulating cell proliferation and survival pathways. Compounds with specific substitutions have demonstrated increased potency against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. A study on related benzoxazole derivatives indicated selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens like Candida albicans. Notably:
- Minimal Inhibitory Concentrations (MIC) : The MIC values for active compounds were significantly lower against Pichia pastoris compared to Bacillus subtilis, indicating potential for therapeutic applications in treating fungal infections .
Structure-Activity Relationships (SAR)
A detailed analysis of SAR demonstrates that the presence of electron-donating groups enhances the biological activity of benzoxazole derivatives. For example:
- Compounds with methoxy or dimethylamino groups showed increased antibacterial activity compared to those without these substituents.
| Compound | Substituents | Activity Level |
|---|---|---|
| Compound A | Methoxy | High |
| Compound B | Dimethylamino | Moderate |
| Compound C | No substituent | Low |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Breast Cancer Models : In vitro studies demonstrated significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines with IC50 values in the low micromolar range .
- Antifungal Efficacy : The compound showed promising results in inhibiting growth in Candida albicans, supporting its potential as an antifungal agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide?
- Answer : The compound is synthesized via a two-step approach:
Formation of the benzoxazole core : 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine is prepared by cyclization of a substituted cyclohexenone precursor with hydroxylamine, followed by dehydration .
Amide coupling : The benzoxazole amine reacts with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under reflux. Yield optimization requires strict control of stoichiometry (1:1.2 amine:acyl chloride) and inert conditions to minimize hydrolysis .
- Critical Parameters : Purity of the benzoxazole intermediate (>95%) and reaction time (4–6 hours) significantly impact final yield (typically 65–75%).
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms the benzamide linkage (amide proton at δ ~10.2 ppm; carbonyl carbon at δ ~167 ppm) and benzoxazole aromaticity (distinct splitting patterns for fused rings) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O amide) and ~1250 cm⁻¹ (C-O-C benzoxazole) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 305.0824) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Answer :
- LogP and Solubility : Tools like MarvinSketch or ACD/Labs calculate logP (~2.8) and aqueous solubility (~0.12 mg/mL), indicating moderate lipophilicity .
- Hydrogen Bonding : The compound has 1 H-bond donor (amide NH) and 3 acceptors (amide O, benzoxazole O/N), influencing its pharmacokinetic profile .
- DFT Calculations : Optimized geometry reveals a near-planar amide group, with dihedral angles (<10°) between benzamide and benzoxazole rings, suggesting limited steric hindrance .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation and intermolecular interactions?
- Bond Distortions : The benzoxazole ring exhibits a planar geometry (max. deviation: 0.023 Å), while the amide group tilts ~70° relative to the benzoxazole plane due to intramolecular H-bonding (N-H⋯O, 2.12 Å) .
- Packing Interactions : Van der Waals forces dominate crystal packing, with no π-π stacking observed. Chlorine atoms participate in weak Cl⋯H-C contacts (3.12 Å), influencing lattice stability .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Answer : Contradictions in bioactivity (e.g., IC₅₀ variations in kinase assays) may arise from:
Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of key residues. Validate activity under physiological conditions .
Impurity Profiles : HPLC-MS (≥98% purity) ensures inactive byproducts (e.g., hydrolyzed benzoxazole) do not skew results .
Target Selectivity : Use isoform-specific inhibitors (e.g., CK1δ vs. CK1ε) in parallel assays to confirm binding specificity .
Q. How does coordination with transition metals modify the compound’s reactivity or bioactivity?
- Answer :
- Metal Complexation : Reacting the compound with Ni(II) or Cu(II) salts in ethanol forms square-planar complexes (confirmed by UV-Vis: d-d transitions at ~600 nm). The amide oxygen and benzoxazole nitrogen act as bidentate ligands .
- Enhanced Bioactivity : Nickel complexes exhibit improved antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) due to increased membrane permeability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
